Technical Whitepaper: 5-(3-Chlorophenyl)thiophene-2-carboxylic acid
Technical Whitepaper: 5-(3-Chlorophenyl)thiophene-2-carboxylic acid
Topic: 5-(3-Chlorophenyl)thiophene-2-carboxylic acid (CAS 893733-15-8) Format: Technical Whitepaper Role: Senior Application Scientist
Strategic Scaffold for Fragment-Based Drug Discovery & Lead Optimization
CAS: 893733-15-8 | Formula: C₁₁H₇ClO₂S | M.W.: 238.69 g/mol
Executive Summary
In the landscape of modern medicinal chemistry, 5-(3-Chlorophenyl)thiophene-2-carboxylic acid represents a "privileged structure"—a scaffold capable of binding to multiple diverse biological targets with high affinity. Unlike its para-substituted counterpart (4-chlorophenyl), the meta-substituted (3-chloro) variant offers a unique vector for hydrophobic interaction while simultaneously blocking a common metabolic soft spot on the phenyl ring.
This guide analyzes the utility of CAS 893733-15-8 not merely as a catalog compound, but as a critical building block for designing inhibitors against PTP1B (metabolic diseases), HCV NS5B polymerase (antivirals), and bacterial ligases (MurD/MurE). It serves as an ideal bioisostere for biphenyl carboxylic acids, offering improved solubility and distinct electronic properties due to the thiophene core.
Chemical Profile & Structural Logic
Physicochemical Properties
| Property | Value | Relevance to Drug Design |
| Appearance | Off-white to pale yellow solid | Standard for thiophene acids; color indicates purity level. |
| Molecular Weight | 238.69 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~3.2 - 3.5 | Lipophilic enough for membrane permeability; requires polar handles for solubility. |
| pKa (Acid) | ~3.5 - 4.0 | Stronger acid than benzoic acid (~4.2) due to thiophene electronegativity.[1] |
| H-Bond Donors | 1 (COOH) | Critical for active site anchoring (e.g., Arg/Lys residues). |
| H-Bond Acceptors | 2 (C=O, S) | Thiophene sulfur can act as a weak acceptor in specific pockets. |
The "Meta-Chloro" Advantage
Why choose the 3-chloro isomer over the 4-chloro?
-
Metabolic Stability: The C3 position on the phenyl ring is a common site for CYP450-mediated oxidation. A chlorine atom blocks this site, extending the half-life (
) of the molecule. -
Conformational Sampling: The 3-Cl substituent introduces a rotational barrier that can bias the biaryl system into a twisted conformation, often required to fit into "L-shaped" hydrophobic pockets in enzymes like PTP1B .
-
Vector Exploration: In SAR (Structure-Activity Relationship) studies, the 3-position projects the halogen into a lateral sub-pocket, whereas the 4-position projects it linearly. This is crucial for selectivity.
Synthesis & Manufacturing
The synthesis of CAS 893733-15-8 is most reliably achieved via Suzuki-Miyaura Cross-Coupling . While direct arylation is possible, the coupling of a boronic acid with a halogenated thiophene ester provides the highest regioselectivity and yield.
Validated Synthetic Workflow (DOT Diagram)
Figure 1: Optimized synthetic route ensuring regiochemical integrity and high purity.
Detailed Protocol (Bench-Scale)
Step 1: Suzuki Coupling
-
Charge: In a 250 mL round-bottom flask, dissolve methyl 5-bromothiophene-2-carboxylate (1.0 eq) and 3-chlorophenylboronic acid (1.2 eq) in 1,4-dioxane (0.1 M concentration).
-
Catalyst: Add degassed 2M aqueous
(3.0 eq). Purge with nitrogen for 15 mins. Add (0.05 eq). -
Reaction: Reflux at 90°C for 16 hours under
. Monitor by TLC (Hexane/EtOAc 4:1). -
Workup: Cool, dilute with water, extract with EtOAc. Dry organic layer over
and concentrate. -
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the ester intermediate.
Step 2: Saponification (Hydrolysis)
-
Reaction: Dissolve the ester in THF/Water (1:1). Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.
-
Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.
-
Finishing: Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Expert Insight: Avoid using the free acid of 5-bromothiophene-2-carboxylic acid directly in the Suzuki coupling if possible. The carboxylic acid moiety can poison the Pd catalyst or lead to protodeboronation. Using the ester protects the acid and improves solubility.
Medicinal Chemistry Applications
Target: PTP1B (Diabetes & Obesity)
Protein Tyrosine Phosphatase 1B (PTP1B) contains a catalytic site that binds phosphotyrosine.
-
Mechanism: The carboxylic acid of CAS 893733-15-8 mimics the phosphate group of the substrate (pTyr), forming salt bridges with the active site Arginine residues.
-
Role of 3-Cl: The 3-chlorophenyl ring extends into the hydrophobic "Site B" or "Gateway" region, improving selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP).
Target: Bacterial MurD/MurE Ligases
-
Application: Antibacterial research against resistant strains (E. coli, S. aureus).
-
Mechanism: 5-arylthiophene-2-carboxylic acids inhibit the ATP-dependent synthesis of peptidoglycan precursors. The 3-chloro substitution enhances lipophilicity, aiding in cell wall penetration.
Scaffold Hopping & Bioisosterism
This compound is a classic bioisostere for biphenyl-4-carboxylic acid .
-
Thiophene vs. Phenyl: Replacing the central phenyl ring with thiophene reduces the twist angle between the rings (due to reduced steric bulk at the heteroatom), creating a more planar system that can stack effectively in narrow protein clefts.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how to utilize this scaffold in a hit-to-lead campaign.
Figure 2: SAR decision tree for optimizing the scaffold.
Handling & Safety
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can be light-sensitive over long periods; amber vials are recommended.
-
Solubility: Poor in water. Soluble in DMSO (>20 mg/mL) and DMF. For biological assays, prepare a 10 mM stock in DMSO and dilute into aqueous buffer (keep DMSO < 1%).
References
-
Suzuki-Miyaura Coupling of Thiophenes
-
PTP1B Inhibition
-
Compound Data & Vendors
- Title: "5-(3-Chlorophenyl)thiophene-2-carboxylic acid - Substance Detail."
- Source: PubChem / Santa Cruz Biotechnology.
-
Link:[Link]
-
Thiophene Scaffolds in Drug Design
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
